molecular formula C18H18N2O B11637750 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol

4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol

Cat. No.: B11637750
M. Wt: 278.3 g/mol
InChI Key: DQKNENUMBQTIOE-UHFFFAOYSA-N
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Description

4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with three methyl groups and an amino group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol typically involves the following steps:

    Formation of 2,6,8-Trimethylquinoline: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Amination: The 2,6,8-trimethylquinoline is then subjected to amination to introduce the amino group at the 4-position.

    Coupling with Phenol: The final step involves coupling the aminated quinoline with phenol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    2,6,8-Trimethylquinoline: Lacks the amino and phenol groups, making it less versatile in chemical reactions.

    4-Amino-2,6,8-trimethylquinoline: Similar structure but without the phenol group, limiting its applications in certain fields.

    4-Hydroxy-2,6,8-trimethylquinoline: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.

Uniqueness

4-[(2,6,8-Trimethylquinolin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-[(2,6,8-trimethylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C18H18N2O/c1-11-8-12(2)18-16(9-11)17(10-13(3)19-18)20-14-4-6-15(21)7-5-14/h4-10,21H,1-3H3,(H,19,20)

InChI Key

DQKNENUMBQTIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)O)C

Origin of Product

United States

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